Cas no 92001-73-5 (6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine)
6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine Chemical and Physical Properties
Names and Identifiers
-
- 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine
- 6-methyl-9-(oxan-2-yl)purine
- SCHEMBL4572213
- 1203479-09-7
- DTXSID90463382
- 6-methyl-9-(oxan-2-yl)-9H-purine
- A916328
- 9H-Purine, 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-
- 6-methyl-9-(tetrahydro-2-pyranyl)purine
- 92001-73-5
- 6-methyl-9-tetrahydropyran-2-yl-9H-purine
-
- Inchi: 1S/C11H14N4O/c1-8-10-11(13-6-12-8)15(7-14-10)9-4-2-3-5-16-9/h6-7,9H,2-5H2,1H3
- InChI Key: WBWYVTCATBCSLB-UHFFFAOYSA-N
- SMILES: O1CCCCC1N1C=NC2C(C)=NC=NC1=2
Computed Properties
- Exact Mass: 218.11676108g/mol
- Monoisotopic Mass: 218.11676108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 52.8Ų
6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001574-5g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 5g |
$1072.00 | 2023-08-31 | |
| Alichem | A119001574-10g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 10g |
$1720.56 | 2023-08-31 | |
| Alichem | A119001574-25g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 25g |
$2706.80 | 2023-08-31 | |
| Chemenu | CM232014-1g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 1g |
$415 | 2021-08-04 | |
| Chemenu | CM232014-5g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 5g |
$831 | 2021-08-04 | |
| Chemenu | CM232014-10g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 10g |
$1246 | 2021-08-04 | |
| Chemenu | CM232014-25g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 25g |
$2078 | 2021-08-04 | |
| Chemenu | CM232014-1g |
6-Methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |
92001-73-5 | 97% | 1g |
$*** | 2023-05-29 |
6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine
6-Methyl-9-(Tetrahydro-2H-Pyran-2-Yl)-9H-Purine: A Comprehensive Overview
The compound with CAS No. 92001-73-5, commonly referred to as 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the purine family, a class of heterocyclic aromatic compounds that are fundamental to various biological processes. The purine moiety in this molecule forms the core structure, while the 6-methyl and tetrahydro-2H-pyran-2-yl substituents contribute to its unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of 6-methyl substitution in modulating the pharmacokinetic properties of purine derivatives. The methyl group at position 6 is known to enhance stability and improve bioavailability, making this compound a promising candidate for drug development. Additionally, the tetrahydro-2H-pyran-2-yl group introduces a cyclic ether structure, which can influence the molecule's solubility and interaction with biological membranes. These structural features make 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine a versatile compound with potential applications in therapeutics.
From a synthetic perspective, the preparation of this compound involves advanced organic chemistry techniques. Researchers have employed methodologies such as nucleophilic substitution, cyclization reactions, and catalytic hydrogenation to synthesize this molecule efficiently. The use of green chemistry principles has also been explored to minimize environmental impact during its production. These advancements underscore the commitment of chemists to developing sustainable and scalable synthesis routes for complex molecules like 6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.
In terms of biological activity, this compound has shown remarkable potential in various assays. Recent studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its role as an anti-inflammatory agent. Furthermore, its anti-proliferative effects on cancer cells have been reported, indicating its potential as an anti-tumor drug. The purine core structure is particularly significant in these activities, as purines are known to play critical roles in nucleic acid synthesis and signaling pathways.
The incorporation of the tetrahydrofuran ring (from the tetrahydro pyran group) into the molecule enhances its lipophilicity, which is crucial for crossing biological barriers such as the blood-brain barrier. This property makes 6-methyl-9-(tetrahydrofuran) derivatives attractive candidates for treating central nervous system disorders. Ongoing research is focused on optimizing these properties to maximize therapeutic efficacy while minimizing adverse effects.
From an application standpoint, 6-methyl purine derivatives are being explored in drug discovery programs targeting diverse diseases, including cancer, inflammation, and neurodegenerative conditions. The ability of these compounds to modulate specific cellular pathways makes them valuable tools for understanding disease mechanisms and developing novel therapies.
In conclusion, 6-methyl-9-(tetrahydro pyran)-purine represents a compelling example of how structural modifications can enhance the pharmacological properties of a molecule. With ongoing research uncovering new insights into its synthesis, biological activity, and therapeutic potential, this compound continues to be a focal point in medicinal chemistry and drug development.
92001-73-5 (6-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-Purine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)